![molecular formula C6H11N3 B2624582 Azidomethylcyclopentane CAS No. 455256-35-6](/img/structure/B2624582.png)
Azidomethylcyclopentane
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various techniques .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques like X-ray crystallography and spectroscopy are often used.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can involve studying the compound’s reactivity, stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc. Various analytical techniques are used for this purpose .Scientific Research Applications
Synthesis and Application in Medicinal Chemistry : The paper by Goh et al. (2014) discusses the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound structurally related to azidomethylcyclopentane. This study highlights the importance of such compounds in medicinal chemistry and demonstrates a new synthesis route, which could be applicable to azidomethylcyclopentane as well (Goh et al., 2014).
Chemical Properties and Drug Design : The article by Parang et al. (2000) reviews the design of prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine), highlighting the importance of chemical modifications in drug design. The azido group in AZT is a key functional group, similar to azidomethylcyclopentane, illustrating how such chemical structures can be vital in pharmaceutical development (Parang et al., 2000).
Drug Discovery and Development Processes : Drews (2000) provides an overview of the drug discovery process, emphasizing the role of chemistry in the development of new pharmaceuticals. This perspective could be applicable to understanding the potential of azidomethylcyclopentane in scientific research and its journey from discovery to application (Drews, 2000).
Drug Formulation and Optimization : Ruckmani and Sankar (2010) focus on the formulation and optimization of Zidovudine Niosomes, an approach that could be relevant for the development of formulations involving azidomethylcyclopentane. This study illustrates the importance of optimizing drug delivery systems for effective therapeutic applications (Ruckmani & Sankar, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
azidomethylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-5-6-3-1-2-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZCEXADKNJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Azidomethyl)cyclopentane |
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